molecular formula C10H12N2O B15198240 5-Ethoxy-2-methyl-1H-benzo[d]imidazole

5-Ethoxy-2-methyl-1H-benzo[d]imidazole

Cat. No.: B15198240
M. Wt: 176.21 g/mol
InChI Key: JDNFGNIUEHOZCP-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an ethoxy group at the 5-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine is reacted with ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid.

    Step 2: The reaction mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring.

    Step 3: The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various benzimidazole derivatives with potential biological activities.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can act as an inhibitor of specific enzymes or receptors in biological systems.

Medicine: Benzimidazole derivatives, including this compound, are explored for their therapeutic potential. They are investigated as potential drugs for treating infections, cancer, and other diseases.

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 5-Methoxy-1H-benzo[d]imidazole-2-thiol
  • 6-Chloro-1H-benzo[d]imidazole-2-thiol
  • 5-(Difluoromethoxy)-1H-benzo[d]imidazole-2-thiol

Comparison: 5-Ethoxy-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-ethoxy-2-methyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2O/c1-3-13-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

JDNFGNIUEHOZCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)C

Origin of Product

United States

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